2-Chloro-4-piperazin-1-ylphenol
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-4-piperazin-1-ylphenol involves the biotransformation of meta-chlorophenylpiperazine. This process is mediated by human liver microsomes and heterologously expressed human cytochromes . The primary enzyme involved in this transformation is cytochrome P450-2D6 . The reaction conditions typically include the presence of specific inhibitors like quinidine to study the enzyme’s activity .
Chemical Reactions Analysis
2-Chloro-4-piperazin-1-ylphenol undergoes various chemical reactions, including:
Oxidation: This reaction is mediated by cytochrome P450 enzymes, particularly P450-2D6.
Substitution: The presence of a hydroxyl group and a chlorine atom on the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes and specific inhibitors like quinidine . The major products formed from these reactions are hydroxylated derivatives of the parent compound .
Scientific Research Applications
2-Chloro-4-piperazin-1-ylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-piperazin-1-ylphenol involves its interaction with serotonin receptors, particularly the 5-HT2C receptor . This interaction leads to various physiological effects, including anorectic effects and potential anxiogenic effects . The compound’s biotransformation is primarily mediated by cytochrome P450-2D6, which converts it into hydroxylated derivatives .
Comparison with Similar Compounds
2-Chloro-4-piperazin-1-ylphenol is similar to other phenylpiperazine derivatives, such as:
meta-Chlorophenylpiperazine (mCPP): Known for its psychoactive properties and used in scientific research.
para-Chlorophenylpiperazine (pCPP): Another positional isomer with similar properties.
The uniqueness of this compound lies in its specific hydroxylation, which imparts distinct chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
2-chloro-4-piperazin-1-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXECOYYRPDGOQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234691 | |
Record name | p-Hydroxy-meta-chlorophenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85474-76-6 | |
Record name | 2-Chloro-4-(1-piperazinyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85474-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Hydroxy-meta-chlorophenylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085474766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Hydroxy-meta-chlorophenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-HYDROXY-META-CHLOROPHENYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40ARJ48C0C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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